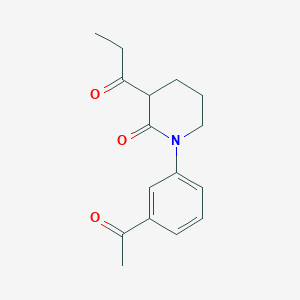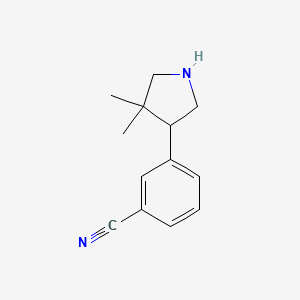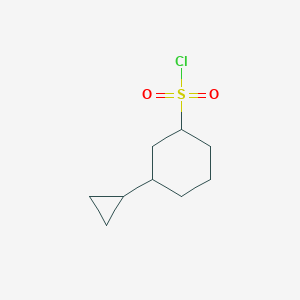
1-Chloro-2,2-dimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2-dimethylheptane is an organic compound belonging to the class of alkyl halides. It is characterized by a heptane backbone with a chlorine atom attached to the first carbon and two methyl groups attached to the second carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-dimethylheptane can be synthesized through the chlorination of 2,2-dimethylheptane. This reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2-dimethylheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms), where the chlorine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reaction conditions vary depending on the mechanism (S_N1 or S_N2), with S_N2 reactions typically requiring polar aprotic solvents and S_N1 reactions favoring polar protic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are commonly used to induce elimination reactions.
Major Products Formed:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using hydroxide ions would yield 2,2-dimethylheptanol.
Elimination Reactions: The major product is typically 2,2-dimethyl-1-heptene.
Scientific Research Applications
1-Chloro-2,2-dimethylheptane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not directly used in biological studies, its derivatives may be used in the synthesis of biologically active compounds.
Medicine: Derivatives of this compound may be explored for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2,2-dimethylheptane in chemical reactions involves the cleavage of the carbon-chlorine bond, which can occur through different pathways depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom is removed along with a hydrogen atom to form an alkene.
Comparison with Similar Compounds
- 1-Chloro-2,2-dimethylbutane
- 1-Chloro-2,2-dimethylpentane
- 1-Chloro-2,2-dimethylhexane
Comparison: 1-Chloro-2,2-dimethylheptane is unique due to its specific structure, which influences its reactivity and the types of reactions it undergoes. Compared to its shorter-chain analogs, it may exhibit different physical properties such as boiling point and solubility. The presence of two methyl groups at the second carbon also affects its steric hindrance and reactivity in substitution and elimination reactions.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-2,2-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-5-6-7-9(2,3)8-10/h4-8H2,1-3H3 |
InChI Key |
CHIUVJHCKKUJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15259564.png)

![2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B15259576.png)

![3-Cyclopropyl-6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B15259581.png)



![2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B15259613.png)
![(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol](/img/structure/B15259621.png)
![2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B15259622.png)

![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15259644.png)
![3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B15259647.png)
